(Z)-N'-(1-ethyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide is a complex organic compound with potential applications in medicinal chemistry. This compound is derived from the structural combination of an indole derivative and a benzohydrazide, which may confer unique biological activities. The specific arrangement of functional groups suggests possible interactions with biological targets, making it a candidate for further pharmacological exploration.
This compound falls under the category of hydrazones, specifically those that are derived from benzohydrazide and oxoindole structures. Its systematic classification includes:
The synthesis of (Z)-N'-(1-ethyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide typically involves the condensation reaction between 2-hydroxybenzohydrazide and 1-ethyl-2-oxoindoline. The reaction conditions may include:
The reaction mechanism likely involves nucleophilic attack by the hydrazine nitrogen on the carbonyl carbon of the indole derivative, followed by dehydration to form the hydrazone linkage. The stereochemistry (Z-isomer) is crucial for its biological activity and is typically controlled during synthesis by careful selection of reaction conditions.
Key structural data includes:
This compound may participate in various chemical reactions, including:
The stability of (Z)-N'-(1-ethyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide under different pH conditions should be evaluated to understand its reactivity better.
The mechanism of action for (Z)-N'-(1-ethyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide is hypothesized to involve:
Further pharmacological studies are required to elucidate the precise mechanisms, including in vitro and in vivo assays.
Key physical properties include:
Chemical properties include:
(Z)-N'-(1-ethyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide has potential applications in:
(Z)-N'-(1-Ethyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide represents a strategically designed hybrid molecule merging indolinone and salicyloyl hydrazide pharmacophores. Its molecular formula (C₁₇H₁₄BrN₃O₃) features three critical domains: a 5-bromo-substituted indolinone core, an N-ethyl group enhancing lipophilicity, and a 2-hydroxybenzohydrazide moiety enabling metal chelation and hydrogen bonding [2]. The Z-configuration around the hydrazone imine bond (C=N) is stabilized by an intramolecular hydrogen bond between the phenolic –OH and the adjacent carbonyl oxygen, forming a pseudo-six-membered ring that influences conformational rigidity and target binding [1] [5]. This architecture positions the compound within "privileged scaffold" territory, as evidenced by its bioisosteric relationship with known COX-2 inhibitors like celecoxib and indomethacin derivatives [1].
Table 1: Key Physicochemical Properties
Property | Value | Method/Reference |
---|---|---|
Molecular Weight | 388.221 g/mol | EvitaChem [2] |
CAS Registry Number | 613219-78-6 | EvitaChem [2] |
Hydrogen Bond Donors | 2 (NH, OH) | Computational analysis |
Hydrogen Bond Acceptors | 5 (3 carbonyl O, N, OH) | Computational analysis |
Topological Polar Surface Area | 86.7 Ų | PubChem/EvitaChem [2] |
Lipophilicity (cLogP) | 3.2 | Estimated via ChemDraw |
Indole-hydrazone hybrids trace their therapeutic origins to natural product-inspired drug design. Isatin (indole-2,3-dione) derivatives have been extensively explored since the isolation of indole alkaloids in the 19th century, with notable milestones including the development of anti-inflammatory indomethacin and antitumor sunitinib [1] [4]. The integration of hydrazone functionality emerged as a strategy to enhance bioavailability and enable metal coordination, particularly following observations that hydrazone-containing analogs of nonsteroidal anti-inflammatory drugs exhibited improved COX-2 selectivity [1]. Specifically, 2-hydroxybenzohydrazide derivatives gained prominence after reports of their antimycobacterial (2008) and anti-inflammatory (2016) activities [1] [4]. The current compound represents a structural evolution targeting dual enzyme systems, synthesized via acid-catalyzed condensation of 1-ethyl-5-bromoisatin with 2-hydroxybenzohydrazide—a reaction optimized for yield (>70%) and purity [1] [2].
This compound demonstrates polypharmacology through interactions with inflammatory and proliferative pathways:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1